molecular formula C19H22N2O4 B2959652 2-(oxan-4-yloxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide CAS No. 2034447-82-8

2-(oxan-4-yloxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide

Cat. No.: B2959652
CAS No.: 2034447-82-8
M. Wt: 342.395
InChI Key: NFVHHUKFSDTUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-4-yloxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide is a pyridine-4-carboxamide derivative featuring a tetrahydropyran (oxane) ether moiety and a phenoxyethyl substituent.

Properties

IUPAC Name

2-(oxan-4-yloxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-19(21-10-13-24-16-4-2-1-3-5-16)15-6-9-20-18(14-15)25-17-7-11-23-12-8-17/h1-6,9,14,17H,7-8,10-13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVHHUKFSDTUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(oxan-4-yloxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3

This structure includes a pyridine ring, an oxan group, and a phenoxyethyl moiety, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Anticancer Properties : Preliminary studies suggest that derivatives of pyridine carboxamides can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the cleavage of PARP (Poly (ADP-ribose) polymerase), which are markers of apoptotic cell death .
  • Antioxidant Activity : The compound has shown potential antioxidant properties through mechanisms that may involve the scavenging of reactive oxygen species (ROS), as evidenced by assays such as DPPH and FRAP .
  • Enzyme Inhibition : It has been identified as a potential inhibitor of various enzymes, including tyrosine kinases and carbonic anhydrases. This inhibition can disrupt signaling pathways involved in cancer progression and inflammation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the oxan and phenoxyethyl groups can significantly influence the biological activity of the compound. For instance, variations in substituents on the pyridine ring can enhance or diminish its efficacy against specific cancer cell lines.

Modification TypeEffect on ActivityReference
Oxan GroupIncreased solubility and bioavailability
Phenoxyethyl SubstituentsEnhanced cytotoxicity against colorectal cancer cells

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human colorectal adenocarcinoma Caco2 cells. The results indicated a significant reduction in cell viability at concentrations above 100 µM, suggesting strong anticancer potential.
  • Apoptosis Induction : In another study, compounds similar to this compound were shown to induce apoptosis via caspase activation in various cancer models. This was confirmed through DNA fragmentation assays and PARP cleavage analysis .
  • Antioxidant Studies : The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound exhibited effective scavenging activity comparable to known antioxidants like quercetin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide series (e.g., compounds 5a-p ), which share the pyridine-4-carboxamide scaffold but differ in substituents and additional heterocyclic rings .

Structural Differences and Implications
Feature 2-(Oxan-4-yloxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide Thiazolidinone Analogs (e.g., 5d, 5f)
Core Structure Pyridine-4-carboxamide Pyridine-4-carboxamide + thiazolidinone ring
Key Substituents Oxan-4-yloxy (tetrahydropyran ether), phenoxyethyl 4-Chlorophenyl, 4-nitrophenyl, thiazolidinone
Electronic Effects Ether oxygen (oxane) may enhance solubility and H-bonding Electron-withdrawing groups (-NO₂, -Cl) enhance activity
Biological Target Hypothesized: COX/LOX enzymes (based on analogs) COX-1/COX-2 and 15-LOX inhibition

Key Findings from Analogs :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl ring correlate with improved anti-inflammatory activity and enzyme inhibition .
  • The thiazolidinone ring contributes to binding affinity via sulfur and carbonyl interactions with COX/LOX active sites .
  • The target compound’s oxane ether may improve pharmacokinetic properties (e.g., metabolic stability) compared to thiazolidinone analogs.

Molecular Modeling and 3D-QSAR Insights

Studies on thiazolidinone analogs using Autodock and VLife MDS revealed:

  • Steric and electrostatic requirements : Bulky substituents at the 4-position of the aryl ring enhance COX-1/COX-2 binding.
  • Hydrophobic interactions: The phenoxyethyl group in the target compound may mimic aryl substituents in analogs, but the oxane’s ether oxygen could introduce polar interactions absent in thiazolidinones .
Hypothetical Binding Affinity Comparison
Compound Predicted Binding Energy (kcal/mol) Notes
5f (4-nitrophenyl) -9.2 (COX-1), -8.5 (COX-2) Strong interaction with catalytic sites
Target Compound Estimated -8.0 to -8.8 Oxane may reduce steric hindrance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.